molecular formula C26H24N4O4 B264835 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Katalognummer B264835
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: HZHFLSYLQOEPQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS) and other microbial products. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Wirkmechanismus

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide acts as a selective inhibitor of TLR4 signaling by binding to an intracellular domain of TLR4 called Toll/IL-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules and the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LPS-induced cytokine production, the suppression of nuclear factor-kappa B (NF-κB) activation, and the reduction of oxidative stress and apoptosis. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the phagocytosis of bacteria by macrophages and to promote the differentiation of regulatory T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of TLR4 signaling.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling. Another area of research is the exploration of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is a need for further investigation into the mechanisms underlying N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's anti-inflammatory and anti-tumor effects, as well as its potential side effects and toxicity in humans.

Synthesemethoden

The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves several steps, starting with the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 2,3,5-trimethyl-7-hydroxychromone to yield the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylate. This intermediate is then converted to the final product, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models of disease, including sepsis, arthritis, and cancer. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the efficacy of antibiotics in treating bacterial infections.

Eigenschaften

Produktname

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Molekularformel

C26H24N4O4

Molekulargewicht

456.5 g/mol

IUPAC-Name

N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H24N4O4/c1-15-17(3)33-23-11-24-22(10-21(15)23)16(2)20(26(32)34-24)8-9-25(31)29-19-6-4-18(5-7-19)12-30-14-27-13-28-30/h4-7,10-11,13-14H,8-9,12H2,1-3H3,(H,29,31)

InChI-Schlüssel

HZHFLSYLQOEPQE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

Kanonische SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.